molecular formula C12H20ClN5 B15111437 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15111437
M. Wt: 269.77 g/mol
InChI Key: VXCAYMPGKUPFEF-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, to introduce the isopropyl group at the nitrogen atom.

    Methylation: The methyl group is introduced at the nitrogen atom of the pyrazole ring through a methylation reaction using a methylating agent like methyl iodide.

    Coupling reaction: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or a similar reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents using appropriate nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein-coupled receptors, and ion channels.

Comparison with Similar Compounds

1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other pyrazole derivatives, such as:

    1-(1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has a phenyl group instead of an isopropyl group, which can affect its biological activity and chemical reactivity.

    1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has an ethyl group instead of a methyl group, which can influence its solubility and pharmacokinetic properties.

    1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: This compound has the methyl group at a different position on the pyrazole ring, which can alter its binding affinity and selectivity for specific targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-9-11(7-15-17)6-13-8-12-4-5-14-16(12)3;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H

InChI Key

VXCAYMPGKUPFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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